molecular formula C13H20O3 B1163746 Glochidionionol C

Glochidionionol C

Cat. No.: B1163746
Attention: For research use only. Not for human or veterinary use.
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Description

Glochidionionol C is a plant-derived natural product classified among sesquiterpenoid derivatives. It is listed in multiple chemical databases and research compilations, such as the Shanghai Tongtian Biotech reference materials (compound 1652) and ChemFaces' structural analogs series . While its exact molecular formula and stereochemical configuration remain unspecified in available literature, it is grouped with compounds like Corchoionol C and Dehydrovomifoliol, suggesting a shared sesquiterpenoid backbone. Its lack of a CAS registry number (CAS# N/A) indicates it is a relatively novel or less characterized compound compared to its structural analogs .

Properties

Molecular Formula

C13H20O3

Appearance

Oil

Origin of Product

United States

Chemical Reactions Analysis

Key ¹H- and ¹³C-NMR Data :

Positionδ<sub>H</sub> (ppm)δ<sub>C</sub> (ppm)
C-3211.5 (ketone)
C-94.30 (qd, J = 6 Hz)70.2
C-134.18 (dd, J = 19 Hz)65.8
C-4/C-5123.8 (diene)
C-7/C-85.71 (dd, J = 16 Hz)202.0 (allene)

Esterification for Stereochemical Analysis

Glochidionionol C’s hydroxyl groups at C-9 and C-13 undergo esterification with Mosher’s reagents [(R)- and (S)-MTPA chloride] to determine absolute configuration :

  • Reaction :
    Glochidionionol C+MTPA ClDi MTPA ester derivatives\text{this compound}+\text{MTPA Cl}\rightarrow \text{Di MTPA ester derivatives}

  • Conditions : DCC (dicyclohexylcarbodiimide), 4-DMAP (dimethylaminopyridine), dry dichloromethane.

  • Outcome :

    • Δδ values (δ<sub>S</sub> – δ<sub>R</sub>) from ¹H-NMR confirmed R configuration at C-9 and S at C-13.

    • Data validated via CD spectroscopy and X-ray crystallography.

Ketone at C-3

  • Reduction :
    Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or NaBH<sub>4</sub> could reduce the ketone to a secondary alcohol.
    C OCH OH\text{C O}\rightarrow \text{CH OH}

  • Nucleophilic Addition :
    Grignard reagents (e.g., CH<sub>3</sub>MgBr) may add to the carbonyl, forming tertiary alcohols.

Hydroxyl Groups (C-9 and C-13)

  • Etherification :
    Alkylation with methyl iodide (CH<sub>3</sub>I) under basic conditions (e.g., NaH) yields methyl ether derivatives.

  • Oxidation :
    Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) could oxidize secondary alcohols to ketones.

Conjugated Diene System (C-4/C-5 and C-7/C-8)

  • Diels-Alder Reaction :
    Reactivity with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.

  • Hydrogenation :
    H<sub>2</sub>/Ni would saturate double bonds to single bonds, altering the molecule’s planarity.

Biosynthetic Considerations

This compound is likely derived from oxidative modifications of a megastigmane precursor. Key steps may include:

  • Oxidative cleavage of carotenoids to form the ketone.

  • Hydroxylation at C-9 and C-13 via cytochrome P450 enzymes.

  • Glycosylation (in related glucosides like Glochidionionoside C) via UDP-glucose transferases .

Stability and Storage

  • Degradation Pathways :

    • Autoxidation of dienes under light/air.

    • Keto-enol tautomerism in protic solvents.

  • Recommended Storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis/oxidation .

Comparison with Similar Compounds

Structural Insights :

  • Dehydrovomifoliol (C₁₃H₁₈O₃) features a linear structure with conjugated double bonds and a ketone group, contributing to its role in plant defense mechanisms .
  • Corchoionol C and its glycoside derivative Corchoionoside C highlight structural diversification through oxygenation and glycosylation, common in bioactive sesquiterpenoids .

Research Findings and Limitations

Synthesis and Isolation: Dehydrovomifoliol has been extensively isolated from Solanum lyratum using chromatographic techniques, whereas this compound’s isolation protocols remain undocumented .

Analytical Challenges: The absence of a CAS number and molecular details for this compound complicates its identification in metabolic studies .

Structural analogs with glycosylation (e.g., Corchoionoside C) demonstrate enhanced pharmacokinetic profiles, suggesting avenues for this compound derivatization .

Q & A

Q. How can researchers enhance the impact of their findings on this compound in interdisciplinary journals?

  • Methodological Answer : Frame results in broad contexts (e.g., "Potential for antidiabetic drug development") and highlight mechanistic insights (e.g., "Inhibition of NF-κB signaling"). Use visualization tools like Cytoscape for network pharmacology diagrams. Cite recent reviews on related natural products to position the work within emerging trends .

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